molecular formula C6H8N2O4 B11746895 (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid

(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid

Cat. No.: B11746895
M. Wt: 172.14 g/mol
InChI Key: KSSAIIIFMFDXHW-UPHRSURJSA-N
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Description

(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an aminoacetamido group and a keto group on a butenoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine with maleic anhydride, followed by the addition of ammonia to form the desired product. The reaction conditions typically involve:

    Temperature: 50-70°C

    Solvent: Water or ethanol

    Catalyst: None required

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Glycine, maleic anhydride, ammonia

    Temperature: 60°C

    Pressure: Atmospheric

    Solvent: Water

    Yield: Approximately 85%

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

    Substitution: Hydrochloric acid (HCl) in aqueous medium

Major Products Formed

    Oxidation: (2Z)-4-(2-aminoacetamido)-4-oxo-2-butenoic acid

    Reduction: (2Z)-4-(2-aminoacetamido)-4-hydroxybut-2-enoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(2-aminoacetamido)-4-oxobut-2-enoic acid
  • (2Z)-4-(2-aminoacetamido)-4-hydroxybut-2-enoic acid
  • (2Z)-4-(2-aminoacetamido)-4-oxo-2-butenoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an aminoacetamido group and a keto group on a butenoic acid backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

(Z)-4-[(2-aminoacetyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H8N2O4/c7-3-5(10)8-4(9)1-2-6(11)12/h1-2H,3,7H2,(H,11,12)(H,8,9,10)/b2-1-

InChI Key

KSSAIIIFMFDXHW-UPHRSURJSA-N

Isomeric SMILES

C(C(=O)NC(=O)/C=C\C(=O)O)N

Canonical SMILES

C(C(=O)NC(=O)C=CC(=O)O)N

Origin of Product

United States

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